
Spectroscopic and Synthetic Profile of 5-
[(Dimethylamino)methyl]-2-furanmethanol: A

Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name:
5-[(Dimethylamino)methyl]-2-

furanmethanol

Cat. No.: B123954 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data, physical

properties, and synthetic methodologies for 5-[(Dimethylamino)methyl]-2-furanmethanol
(CAS No. 15433-79-1). This compound is a key intermediate in the synthesis of various

pharmaceuticals, most notably as an impurity and building block in the production of Ranitidine.

[1][2] This document is intended to serve as a valuable resource for professionals engaged in

chemical synthesis, quality control, and drug development by consolidating available data into

a structured and accessible format.

Physicochemical Properties
5-[(Dimethylamino)methyl]-2-furanmethanol is a furan derivative with both a tertiary amine

and a primary alcohol functional group. A summary of its key physicochemical properties is

presented in Table 1.
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Property Value Source

Molecular Formula C₈H₁₃NO₂ [2][3]

Molecular Weight 155.19 g/mol [3]

CAS Number 15433-79-1 [2][3]

Appearance Pale yellow oil [4]

Boiling Point
92-96 °C at 0.2-0.5

mmHg217.7 °C at 760 mmHg
[2][5]

Density 1.088 g/cm³ [2]

Flash Point 85.5 °C [2]

Solubility
Slightly soluble in Chloroform,

Ethyl Acetate, and Methanol
[2]

Spectroscopic Data
Detailed experimental spectroscopic data for 5-[(Dimethylamino)methyl]-2-furanmethanol is
not extensively available in peer-reviewed literature. However, mass spectrometry data is

available from spectral databases, and expected NMR and IR characteristics can be predicted

based on the molecular structure and data from analogous compounds.

Mass Spectrometry (MS)
Mass spectral data has been reported for this compound, typically acquired via gas

chromatography-mass spectrometry (GC-MS) with electron ionization (EI).

Parameter Description Source

Ionization Mode Electron Ionization (EI) [6]

Instrumentation
Agilent 7920 A/5975; Bruker

Scion 436
[3][6]

Exact Mass 155.094628657 Da [3]
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While a full peak list is not publicly available, the molecular ion peak [M]⁺ would be expected at

m/z 155. Key fragmentation patterns would likely involve the loss of the hydroxymethyl group (-

CH₂OH, m/z 31), the dimethylamino group (-N(CH₃)₂, m/z 44), and cleavage of the bond

between the furan ring and the dimethylaminomethyl group, leading to a prominent peak at m/z

58 for the [CH₂=N(CH₃)₂]⁺ ion.

Nuclear Magnetic Resonance (NMR) Spectroscopy
(Predicted)
Complete, experimentally verified NMR data for 5-[(Dimethylamino)methyl]-2-furanmethanol
is not readily found in the public domain. The following tables outline the expected chemical

shifts and multiplicities for ¹H and ¹³C NMR spectra based on the chemical structure and

analysis of similar furan derivatives.

¹H NMR (Predicted)

Protons
Expected Chemical
Shift (ppm)

Multiplicity Integration

-N(CH₃)₂ ~ 2.2 - 2.4 Singlet 6H

-CH₂-N(CH₃)₂ ~ 3.4 - 3.6 Singlet 2H

-CH₂-OH ~ 4.5 - 4.7 Singlet 2H

Furan ring H (at C3 &

C4)
~ 6.1 - 6.4 Doublets 2H

-OH Variable Broad Singlet 1H

¹³C NMR (Predicted)
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Carbon Atom Expected Chemical Shift (ppm)

-N(CH₃)₂ ~ 45

-CH₂-N(CH₃)₂ ~ 55

-CH₂-OH ~ 58

Furan ring C (at C3 & C4) ~ 108 - 112

Furan ring C (at C2 & C5) ~ 150 - 160

Infrared (IR) Spectroscopy (Predicted)
An experimental IR spectrum for this compound is not publicly available. The expected

characteristic absorption bands based on its functional groups are listed below.

Functional Group
Expected Wavenumber
(cm⁻¹)

Description of Vibration

O-H (Alcohol) 3200 - 3600 Broad, stretching

C-H (sp³ - Aliphatic) 2800 - 3000 Stretching

C-H (sp² - Furan) 3000 - 3100 Stretching

C=C (Furan ring) ~ 1500 - 1600 Stretching

C-O (Alcohol) ~ 1000 - 1260 Stretching

C-N (Amine) ~ 1000 - 1250 Stretching

Experimental Protocols
The synthesis of 5-[(Dimethylamino)methyl]-2-furanmethanol is well-documented in patent

literature. A common and efficient method is the Mannich reaction, which utilizes 2-

furanmethanol and a dimethylaminomethylating agent.[5][7]

Synthesis via Mannich Reaction with
bis(dimethylamino)methane
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This procedure is adapted from established patent literature and is known for providing good

yields and purity.[5][7]

Reagents and Materials:

2-Furanmethanol

bis(dimethylamino)methane

Acetic acid

40% Aqueous sodium hydroxide

Ethyl acetate

Ice

Round-bottom flask

Stirrer

Cooling bath

Distillation apparatus

Procedure:

A solution of 2-furanmethanol (1.0 mol) in acetic acid (1000 ml) is prepared in a round-

bottom flask and cooled to 10 °C with stirring.

A solution of bis(dimethylamino)methane (1.1 mol) in acetic acid (200 ml) is added dropwise

to the cooled 2-furanmethanol solution.

The reaction mixture is stirred at room temperature for 18 hours.

The acetic acid is removed under reduced pressure at 60 °C.

The residue is cooled, and ice (200 g) is added.
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The mixture is made basic by the slow addition of 40% aqueous sodium hydroxide, with

external cooling to manage the exothermic reaction.

The basic mixture is extracted with ethyl acetate.

The combined ethyl acetate extracts are dried and the solvent is evaporated.

The crude product is purified by distillation under reduced pressure (92-96 °C at 0.2-0.5

mmHg) to yield 5-[(Dimethylamino)methyl]-2-furanmethanol.

Synthetic Workflow
The synthesis of 5-[(Dimethylamino)methyl]-2-furanmethanol via the Mannich reaction can

be visualized as a straightforward workflow.

Starting Materials

Reaction Step Workup and Purification Final Product

2-Furanmethanol

Mannich Reaction
(Acetic Acid, 10°C to RT, 18h)

bis(dimethylamino)methane

Acetic Acid Removal Basification (NaOH) Ethyl Acetate Extraction Distillation 5-[(Dimethylamino)methyl]-2-furanmethanol

Click to download full resolution via product page

Caption: Synthetic workflow for 5-[(Dimethylamino)methyl]-2-furanmethanol.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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